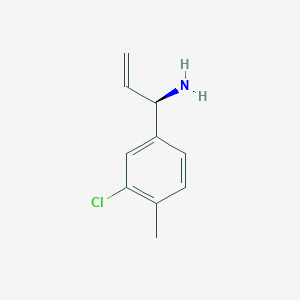
(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine is an organic compound characterized by the presence of a chloro and methyl group attached to a phenyl ring, along with a prop-2-enylamine side chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 3-chloro-4-methylbenzaldehyde.
Formation of Intermediate: The aldehyde undergoes a condensation reaction with a suitable amine, such as allylamine, under basic conditions to form an imine intermediate.
Reduction: The imine intermediate is then reduced using a reducing agent like sodium borohydride or lithium aluminum hydride to yield the desired amine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Using a metal catalyst such as palladium on carbon (Pd/C) to facilitate the reduction step.
Continuous Flow Reactors: Employing continuous flow chemistry to enhance reaction efficiency and scalability.
化学反应分析
Types of Reactions
(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The chloro group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of saturated amines.
Substitution: Formation of various substituted phenyl derivatives.
科学研究应用
(1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine depends on its specific application:
Biological Activity: It may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways.
Chemical Reactivity: The presence of reactive functional groups allows it to participate in various chemical transformations, facilitating the synthesis of diverse compounds.
相似化合物的比较
Similar Compounds
(1R)-1-(3-Chloro-4-methylphenyl)ethanamine: Similar structure but with an ethylamine side chain.
(1R)-1-(3-Chloro-4-methylphenyl)propylamine: Similar structure but with a propylamine side chain.
Uniqueness
Functional Groups: The combination of chloro, methyl, and prop-2-enylamine groups provides unique reactivity and potential biological activity.
Applications: Its specific structure makes it suitable for certain applications where other similar compounds may not be as effective.
This detailed overview of (1R)-1-(3-Chloro-4-methylphenyl)prop-2-enylamine highlights its significance in various fields and provides a comprehensive understanding of its properties and applications
属性
分子式 |
C10H12ClN |
|---|---|
分子量 |
181.66 g/mol |
IUPAC 名称 |
(1R)-1-(3-chloro-4-methylphenyl)prop-2-en-1-amine |
InChI |
InChI=1S/C10H12ClN/c1-3-10(12)8-5-4-7(2)9(11)6-8/h3-6,10H,1,12H2,2H3/t10-/m1/s1 |
InChI 键 |
XHLPGIVGCLXFOZ-SNVBAGLBSA-N |
手性 SMILES |
CC1=C(C=C(C=C1)[C@@H](C=C)N)Cl |
规范 SMILES |
CC1=C(C=C(C=C1)C(C=C)N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-Amino-4-bromo-7-iodoisoxazolo[4,5-c]pyridine](/img/structure/B13037530.png)
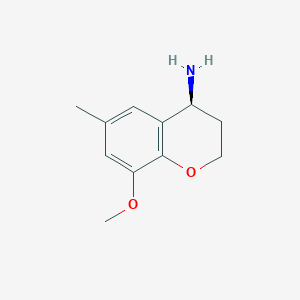
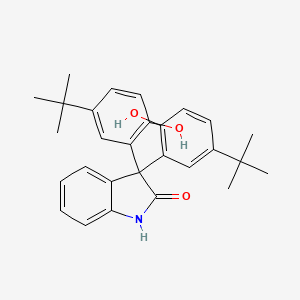
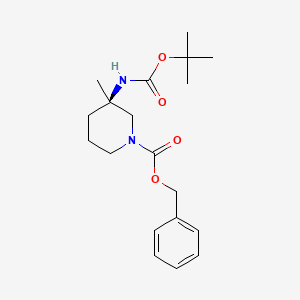
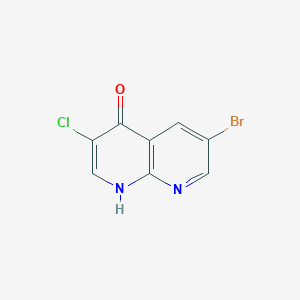
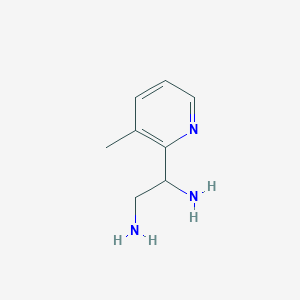

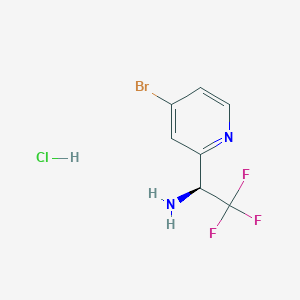

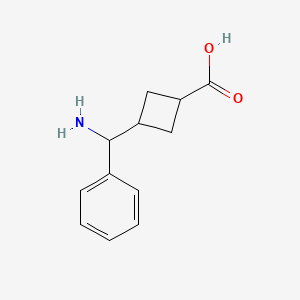

![Benzo[b]thiophene-5,6-diol](/img/structure/B13037585.png)
![1-Amino-1-[4-chloro-3-(trifluoromethyl)phenyl]propan-2-OL](/img/structure/B13037592.png)
